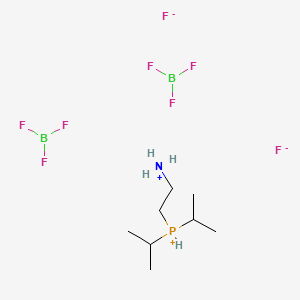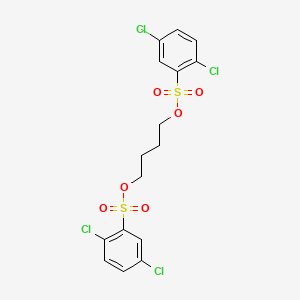
Butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) is a chemical compound known for its unique structure and reactivity It consists of a butane backbone with two 2,5-dichlorobenzenesulfonate groups attached at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) typically involves the reaction of butane-1,4-diol with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher purity and efficiency.
化学反应分析
Types of Reactions
Butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Reduction Reactions: The compound can be reduced to form butane-1,4-diol and 2,5-dichlorobenzenesulfonic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the butane backbone can lead to the formation of butane-1,4-dicarboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, bases like sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of butane-1,4-diyl bis(amine) or butane-1,4-diyl bis(alcohol) derivatives.
Reduction: Formation of butane-1,4-diol and 2,5-dichlorobenzenesulfonic acid.
Oxidation: Formation of butane-1,4-dicarboxylic acid derivatives.
科学研究应用
Butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with specific properties, such as increased thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) involves its ability to act as a bifunctional reagent. The sulfonate groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as cross-linking in polymers and modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
相似化合物的比较
Similar Compounds
Butane-1,4-diyl bis(3-phenylthiourea): Similar structure but with thiourea groups instead of sulfonate groups.
Butane-1,4-diyl bis(furan-2-carboxylate): Similar backbone but with furan-2-carboxylate groups instead of sulfonate groups.
Butane-1,4-diyl bis(4-methyl-1,2-dioxolane-3,5-dione): Similar backbone but with dioxolane groups instead of sulfonate groups.
Uniqueness
Butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) is unique due to its specific reactivity and the presence of dichlorobenzenesulfonate groups. This makes it particularly useful in applications requiring strong electrophilic reactivity and the ability to form stable complexes with nucleophiles. Its unique structure also imparts specific physical and chemical properties that are advantageous in various industrial and research applications.
属性
CAS 编号 |
10154-63-9 |
|---|---|
分子式 |
C16H14Cl4O6S2 |
分子量 |
508.2 g/mol |
IUPAC 名称 |
4-(2,5-dichlorophenyl)sulfonyloxybutyl 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C16H14Cl4O6S2/c17-11-3-5-13(19)15(9-11)27(21,22)25-7-1-2-8-26-28(23,24)16-10-12(18)4-6-14(16)20/h3-6,9-10H,1-2,7-8H2 |
InChI 键 |
VZBBJNVXWUULNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)OCCCCOS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)
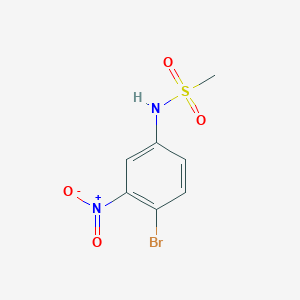
![Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B14084146.png)
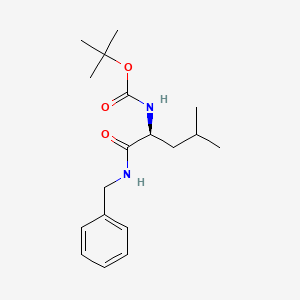
![[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B14084168.png)
![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
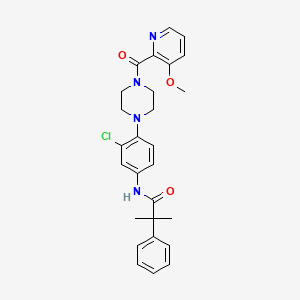
![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)
![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)
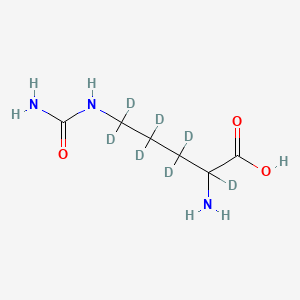
![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)

